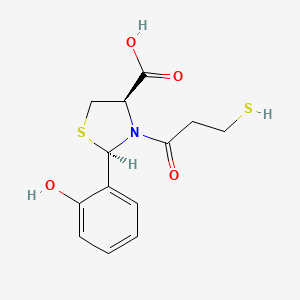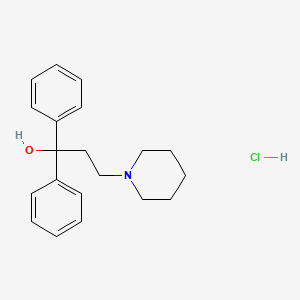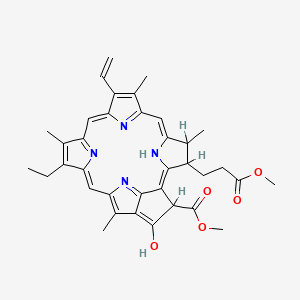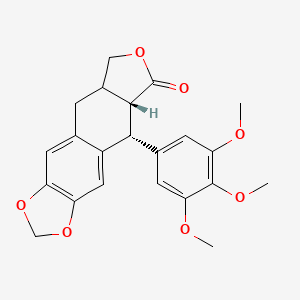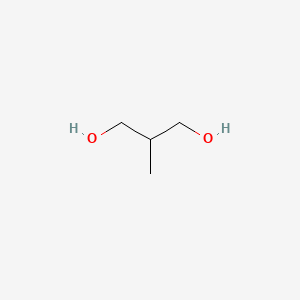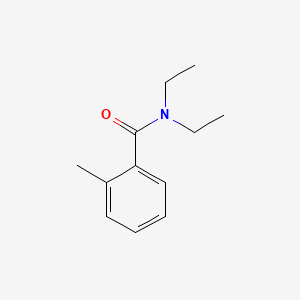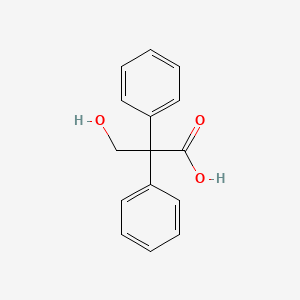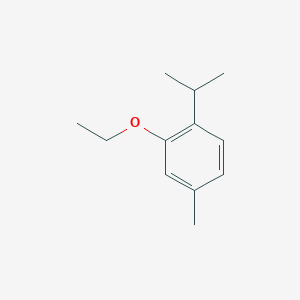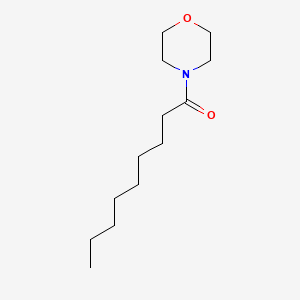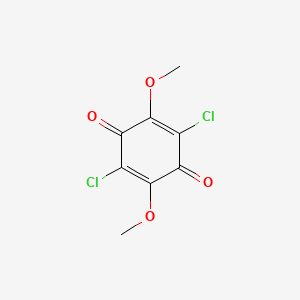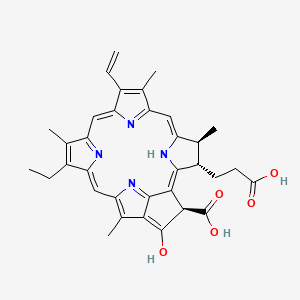
3-Phorbinepropanoic acid, 21-carboxy-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13(2)-carboxypyropheophorbide a is a pheophorbide. It is a conjugate acid of a 13(2)-carboxypyropheophorbide a(2-).
Aplicaciones Científicas De Investigación
Photodynamic Anticancer Activities
3-Phorbinepropanoic acid, particularly in its form as (3S,4S)-14-Ethyl-9-(hydroxymethyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid, has demonstrated potential in photodynamic therapy (PDT) for cancer treatment. A study by Klimenko et al. (2023) identified this compound in the Pacific brittle star Ophiura sarsii, showing its effectiveness in producing singlet oxygen upon photoinduction and its phototoxicity against triple-negative breast cancer BT-20 cells. This finding suggests the compound's potential as a natural photosensitizer for PDT applications in cancer therapy Klimenko et al., 2023.
Enthalpies and Heat Capacities Studies
Another aspect of 3-Phorbinepropanoic acid research involves its physical and chemical properties. Kustov et al. (2018) conducted a study on the enthalpies and heat capacities of solution of methylpheophorbide, which includes the compound . This research highlights the solvation features of potential photosensitizers, providing insights into their behavior in different environments, which is critical for their application in therapies such as PDT Kustov et al., 2018.
Isolation and Structure Elucidation
The isolation and structure elucidation of 3-Phorbinepropanoic acid are also essential for its application in scientific research. Klimenko et al. (2020) conducted a study that resulted in the isolation of an unusual porphyrin derivative possessing strong cytotoxic activity, identified as (3S,4S)-14-Ethyl-9-(hydroxymethyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid. This work contributes to the understanding of the structure and potential applications of this compound in targeted anti-cancer therapies Klimenko et al., 2020.
Applications in Breast Cancer and Glioblastoma Models
Further research by Klimenko et al. (2022) explored the use of 3-Phorbinepropanoic acid in photodynamic therapy for breast cancer and glioblastoma models. The study highlighted its potent phototoxicity against various cancer cell lines and its effectiveness in inducing necrotic ablation of brain tumors in a mouse model of glioblastoma. This positions the compound as a promising natural product-based photodynamic therapeutic Klimenko et al., 2022.
Propiedades
Número CAS |
72939-69-6 |
|---|---|
Nombre del producto |
3-Phorbinepropanoic acid, 21-carboxy-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)- |
Fórmula molecular |
C34H34N4O5 |
Peso molecular |
578.7 g/mol |
Nombre IUPAC |
(3R,21S,22S)-22-(2-carboxyethyl)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylic acid |
InChI |
InChI=1S/C34H34N4O5/c1-7-18-14(3)21-11-23-16(5)20(9-10-27(39)40)31(37-23)29-30(34(42)43)33(41)28-17(6)24(38-32(28)29)13-26-19(8-2)15(4)22(36-26)12-25(18)35-21/h7,11-13,16,20,30,37,41H,1,8-10H2,2-6H3,(H,39,40)(H,42,43)/t16-,20-,30+/m0/s1 |
Clave InChI |
GQVAZHASYFESNP-KGFWSFAHSA-N |
SMILES isomérico |
CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)O)O)C)C |
SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)O)O)C)C |
SMILES canónico |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)O)O)C)C |
Otros números CAS |
72939-69-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



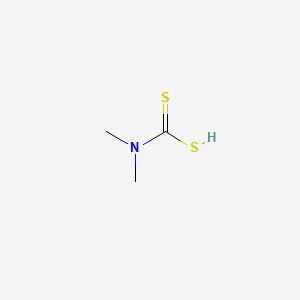
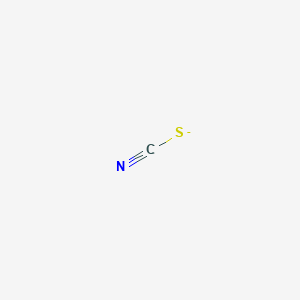
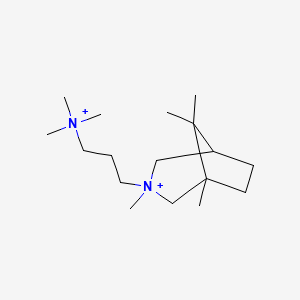
![3-Phenyl-1-(6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxol-6-ylmethyl)pyrrolidine](/img/structure/B1210194.png)
